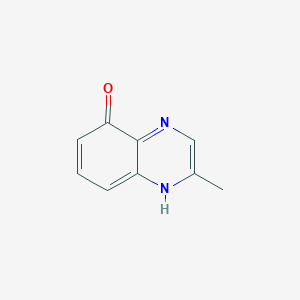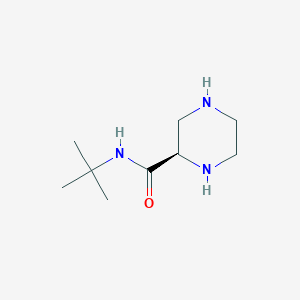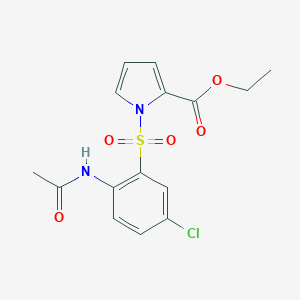
1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester, also known as EACS, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a sulfonamide-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cell growth and proliferation. Specifically, 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester may be able to alter the expression of genes involved in cancer cell growth and survival.
Effets Biochimiques Et Physiologiques
In addition to its anti-cancer activity, 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester has been shown to have a range of other biochemical and physiological effects. Studies have demonstrated its ability to inhibit the growth of bacteria and fungi, as well as its potential as an anti-inflammatory agent. 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer treatments. Additionally, its range of other biochemical and physiological effects make it a versatile compound that could be used in a variety of research applications. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in certain applications.
Orientations Futures
There are many potential future directions for research involving 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester. One area of interest is in the development of new cancer treatments based on its anti-cancer activity. Additionally, its potential as an anti-inflammatory and neuroprotective agent could make it a promising candidate for the treatment of a range of diseases. Further research is needed to fully understand its mechanism of action and optimize its use in various applications.
Méthodes De Synthèse
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester can be achieved through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 2-amino-5-chlorobenzenesulfonamide with acetic anhydride to form 2-(acetylamino)-5-chlorobenzenesulfonamide. This compound is then reacted with ethyl 1H-pyrrole-2-carboxylate in the presence of a catalyst to form 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester.
Applications De Recherche Scientifique
1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester has been studied for its potential applications in a range of scientific research fields. One area of interest is in the development of new drugs for the treatment of cancer. 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester has been shown to have potent anti-cancer activity, with studies demonstrating its ability to induce apoptosis (programmed cell death) in cancer cells.
Propriétés
Numéro CAS |
173908-57-1 |
|---|---|
Nom du produit |
1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester |
Formule moléculaire |
C15H15ClN2O5S |
Poids moléculaire |
370.8 g/mol |
Nom IUPAC |
ethyl 1-(2-acetamido-5-chlorophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C15H15ClN2O5S/c1-3-23-15(20)13-5-4-8-18(13)24(21,22)14-9-11(16)6-7-12(14)17-10(2)19/h4-9H,3H2,1-2H3,(H,17,19) |
Clé InChI |
KDRUOLUGIPIVOD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)NC(=O)C |
SMILES canonique |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)NC(=O)C |
Autres numéros CAS |
173908-57-1 |
Synonymes |
Ethyl 1-[(2-Acetamido-5-chlorophenyl)sulfonyl]-1H-pyrrole-2-carboxylat e |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





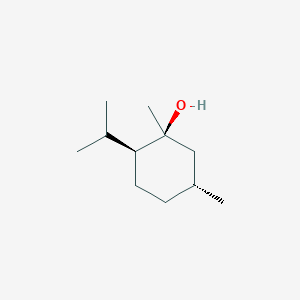
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B68790.png)



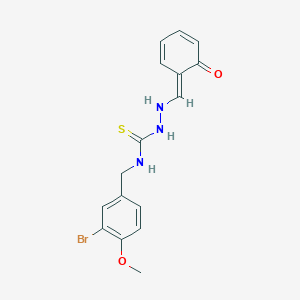

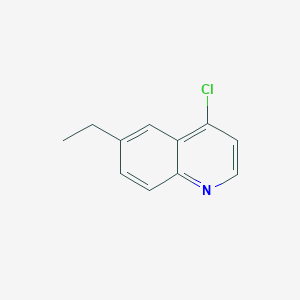
![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)

